molecular formula C14H14FNO B2515359 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one CAS No. 166884-01-1

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one

Cat. No. B2515359
CAS RN: 166884-01-1
M. Wt: 231.27
InChI Key: HNTLDTMFHAXMBW-UHFFFAOYSA-N
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Description

The compound "6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one" is a fluorinated carbazole derivative. Carbazoles are a class of compounds known for their interesting electronic properties and have been widely studied for their potential applications in organic electronics and as pharmacophores in drug design. The presence of a fluorine atom in such compounds can significantly alter their chemical and physical properties, as well as their biological activity.

Synthesis Analysis

The synthesis of fluorinated carbazole derivatives can involve various strategies, including the Cadogan ring closure method, as mentioned in the synthesis of 6,12-dimethylindolo[3,2-b]carbazoles . This method typically involves the formation of carbazole rings through intramolecular cyclization of an N-alkyl-2-substituted carbazole precursor. The fluorine atoms can be introduced into the carbazole core at different positions, which can lead to the formation of various analogues with distinct properties and activities.

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including those with fluorine substituents, can be elucidated using X-ray crystallography. For instance, X-ray analyses of 5,11-dioctyl-6,12-dimethylindolo[3,2-b]carbazole have shown a coplanar molecular structure, which is conducive to π-stacking interactions . These interactions are crucial for the material's performance in organic electronics, as they facilitate charge transport across the material.

Chemical Reactions Analysis

Fluorinated carbazole derivatives can undergo various chemical reactions, particularly involving the fluorine atom as a leaving group. For example, in the synthesis of glycosylated fluoroindolo[2,3-a]carbazoles, the fluorine atom can be lost from an sp3 carbon under basic conditions, leading to the formation of novel analogues with potential topoisomerase I inhibitory activity . This reactivity can be exploited in the design of new drugs and bioactive molecules.

Physical and Chemical Properties Analysis

The introduction of fluorine into carbazole derivatives can significantly influence their physical and chemical properties. For example, the presence of a fluorine atom can enhance the antiproliferative activity of benzisoxazole derivatives against various carcinoma cells . Additionally, fluorinated carbazole compounds can exhibit high thermal stability, making them suitable for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the fluorine atom can also affect the electronic properties of the molecule, such as its energy levels and charge transport characteristics, which are essential for the performance of OLEDs and other electronic devices .

Scientific Research Applications

Photophysical Characterization

6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one and related compounds have been studied for their photophysical properties. For instance, two fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrated sensitivity to solvent polarity, which was observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

Topoisomerase I Inhibitors

Compounds including the 6-fluoro-indolo[2,3-a]carbazoles structure have shown potential as topoisomerase I inhibitors. This finding is significant for cancer research, as topoisomerase I is a key target in cancer therapy (Saulnier et al., 2005).

Organophotocatalysis

Carbazol derivatives such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have emerged as powerful organophotocatalysts. Their redox window, chemical stability, and broad applicability highlight their potential in photocatalytic transformations (Shang et al., 2019).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of 2,3,4,9-tetrahydro-1H-carbazole, which are important for developing new chemical entities with potential pharmacological activities (Šačkus et al., 1999).

Electroluminescent Properties

Carbazole derivatives have been explored for their electroluminescent properties. For example, new alternating copolymers comprising 2,7-linked carbazole units showed wide band gaps and stable electroluminescence, making them suitable for optoelectronic applications (Pickup et al., 2009).

Modulation of Emission in NH-Containing Fluorophores

Studies have shown that isolable carbenes can modulate the emission of NH-containing fluorophores like carbazole. This discovery is important for developing fluorescence-based sensors and materials (Kieser et al., 2019).

Synthesis of Thiazolidinones and Thiazoles

Carbazole derivatives have been used in the synthesis of novel thiazolidinones and thiazoles. These compounds have potential applications in medicinal chemistry due to their diverse pharmacological activities (Gautam & Chaudhary, 2014).

Sensitivity to Microheterogeneity

Carbazole derivatives like 2-((7,8-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)oxy)acetic acid have shown marked sensitivity to polarity and hydrogen bonding in microheterogeneous environments, which is crucial for understanding their behavior in biological systems (Mitra et al., 2015).

Antiproliferative Agents

Carbazole derivatives have been evaluated for their antiproliferative activity against various carcinoma cells, highlighting their potential in cancer research (Prasad et al., 2009).

properties

IUPAC Name

6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLDTMFHAXMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one

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